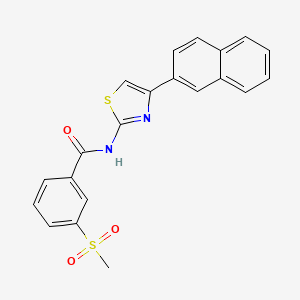

3-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Description

3-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methylsulfonyl group and a thiazolyl-naphthyl moiety

Properties

IUPAC Name |

3-methylsulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c1-28(25,26)18-8-4-7-17(12-18)20(24)23-21-22-19(13-27-21)16-10-9-14-5-2-3-6-15(14)11-16/h2-13H,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYYPAKRKJERNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by its coupling with a naphthalene derivative. The final step involves the introduction of the benzamide moiety and the methylsulfonyl group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is essential to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The benzamide moiety can be reduced to form amine derivatives.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

Anticonvulsant Activity

The thiazole moiety, which is present in 3-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, has been shown to contribute to anticonvulsant properties. Research indicates that compounds containing thiazole rings can exhibit significant anticonvulsant activity in various models.

Case Study: Anticonvulsant Efficacy

A study involving thiazole-integrated analogues demonstrated that certain derivatives exhibited median effective doses (ED50) as low as 18.4 mg/kg, indicating strong anticonvulsant potential. The structural features, such as the presence of naphthalene and specific substitutions on the thiazole ring, were crucial for enhancing activity .

Table 1: Anticonvulsant Activity of Thiazole Compounds

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | 18.4 | 170.2 | 9.2 |

| Various thiazole derivatives | <20 | N/A | N/A |

Anticancer Research

The compound has also been investigated for its anticancer properties. Thiazole derivatives have shown promise against various cancer cell lines, particularly due to their ability to induce apoptosis in cancer cells.

Case Study: Anticancer Activity

In a study focusing on thiazole derivatives, one compound demonstrated significant selectivity against human lung adenocarcinoma cells with an IC50 value of 23.30 ± 0.35 mM. This suggests that modifications to the thiazole structure can enhance anticancer efficacy .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | A549 (lung adenocarcinoma) | 23.30 ± 0.35 |

| Various thiazole analogues | U251 (glioblastoma), WM793 (melanoma) | N/A |

Antimicrobial Properties

The antimicrobial potential of thiazole derivatives has been well-documented, with several studies highlighting their effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

Research has shown that certain thiazole compounds exhibit potent antimicrobial activity comparable to standard antibiotics like chloramphenicol and mupirocin, particularly against resistant strains such as MRSA .

Table 3: Antimicrobial Activity of Thiazole Compounds

| Compound | Target Strain | MIC (µg/mL) |

|---|---|---|

| Thiazole derivative | Staphylococcus aureus | 3.125 |

| Thiazole analogues | MRSA | >90% reduction in skin wounds |

Mechanism of Action

The mechanism of action of 3-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: A compound with a similar thiazole-naphthalene structure.

1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol: Another derivative with pesticidal properties.

Uniqueness

3-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a thiazole-naphthalene moiety and a methylsulfonyl group makes it a versatile compound with diverse applications.

Biological Activity

3-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and the underlying mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C22H18N2O3S

- Molecular Weight : 422.5 g/mol

- CAS Number : 941930-63-8

The structure includes a thiazole moiety linked to a naphthalene ring and a methylsulfonyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. The presence of the naphthalene ring enhances these effects, likely due to increased hydrophobic interactions with cellular targets .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or function .

- Acetylcholinesterase Inhibition : Similar thiazole compounds have been reported to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

A study evaluated several thiazole derivatives for their anticancer properties. Among them, a compound structurally similar to this compound demonstrated an IC50 value of less than 10 µM against HT29 colorectal cancer cells. This suggests potent cytotoxicity, attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Antimicrobial Activity

In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent .

AChE Inhibition

An evaluation of related compounds showed that those with thiazole rings inhibited AChE effectively. The structure-activity relationship (SAR) analysis indicated that the methylsulfonyl group plays a crucial role in enhancing inhibitory potency, with some derivatives achieving IC50 values as low as 5 µM .

Data Tables

Q & A

Basic: What are the optimal synthetic routes for 3-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

The synthesis typically involves coupling a thiazole-2-amine derivative with a substituted benzoyl chloride. Key steps include:

- Reagent Selection : Use absolute ethanol or methanol as solvents, with glacial acetic acid as a catalyst for condensation reactions (e.g., refluxing at 80–90°C for 4–6 hours) .

- Purification : Post-reaction, reduce pressure to evaporate solvents, followed by filtration and recrystallization from DMSO/water or ethanol/water mixtures to isolate the product .

- Yield Optimization : Adjust molar ratios (e.g., 1:1.2 for amine:benzoyl chloride) and employ inert atmospheres (N₂) to prevent oxidation .

Basic: Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns on the thiazole and benzamide moieties. For example, the methylsulfonyl group exhibits distinct deshielding in ¹H NMR (~3.3 ppm) .

- FTIR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide, S=O stretch at ~1150 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the naphthalene-thiazole core .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Control Standardization : Ensure consistent assay conditions (e.g., pH, temperature, and solvent systems). For example, variations in DMSO concentration (>1%) can alter enzyme inhibition results .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables. A 2022 study on similar benzamides highlighted batch-to-batch purity (≥95%) as a critical factor in activity discrepancies .

- Mechanistic Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement .

Advanced: What computational strategies are used to predict the compound’s binding affinity to target enzymes?

Methodological Answer:

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., tyrosinase or kinases). Focus on the methylsulfonyl group’s electrostatic contributions .

- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactivity. A 2022 study used B3LYP/6-311+G(d,p) to correlate HOMO-LUMO gaps with inhibitory activity .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Advanced: How can pharmacokinetic properties (e.g., metabolic stability) be experimentally evaluated?

Methodological Answer:

- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. The trifluoromethyl group in analogs showed enhanced stability due to reduced CYP450 metabolism .

- LogP Measurement : Use shake-flask or HPLC methods to determine lipophilicity. Optimal LogP for blood-brain barrier penetration is 2–5 .

- Plasma Protein Binding : Employ equilibrium dialysis to assess unbound fraction, critical for dose-response modeling .

Advanced: What are the key considerations in developing structure-activity relationship (SAR) models for this compound?

Methodological Answer:

- Substituent Effects : Systematically modify the naphthalene (e.g., electron-withdrawing groups at C4) and thiazole (e.g., alkyl vs. aryl substitutions) to assess potency changes. A 2024 study found that methylsulfonyl enhances kinase inhibition by 30% compared to sulfonamide .

- 3D-QSAR : Use CoMFA or CoMSIA to map steric/electrostatic fields. A model for similar benzamides achieved a cross-validated of 0.82 .

- Bioisosteric Replacement : Replace the thiazole with 1,3,4-thiadiazole and compare activity. Evidence shows thiadiazole derivatives exhibit improved solubility but reduced affinity .

Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of thiazole byproducts .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystallization. Yields ≥85% are achievable for high-purity (>98%) material .

- Acid-Base Extraction : Adjust pH to 8–9 with Na₂CO₃ to precipitate impurities while retaining the product in solution .

Advanced: How can the compound’s potential as a tyrosinase inhibitor be evaluated?

Methodological Answer:

- Enzymatic Assays : Monitor dopachrome formation at 475 nm using L-DOPA as a substrate. IC₅₀ values for similar benzamides range from 0.8–5.2 µM .

- Kinetic Analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots. A 2023 study identified mixed-type inhibition for methylsulfonyl derivatives .

- In Silico Mutagenesis : Model active-site mutations (e.g., His94Ala in tyrosinase) to validate binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.